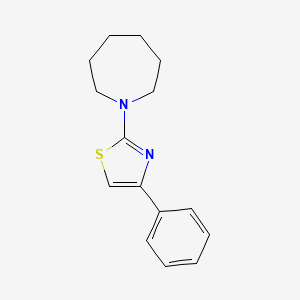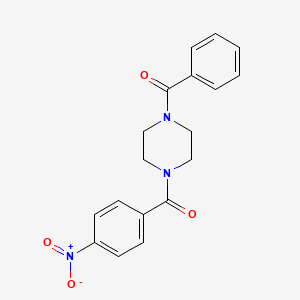
1-benzoyl-4-(4-nitrobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-4-(4-nitrobenzoyl)piperazine is a chemical compound that has been widely studied in the field of medicinal chemistry and pharmacology. This compound belongs to the family of piperazine derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-4-(4-nitrobenzoyl)piperazine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins in the body. It has also been shown to possess antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-benzoyl-4-(4-nitrobenzoyl)piperazine has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-benzoyl-4-(4-nitrobenzoyl)piperazine in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-benzoyl-4-(4-nitrobenzoyl)piperazine. One of the areas of interest is its potential use in the treatment of neurological disorders. Further studies are needed to investigate the mechanism of action of this compound and its potential side effects. Another area of interest is the development of more efficient synthesis methods to obtain this compound in larger quantities and with higher purity. Additionally, the use of 1-benzoyl-4-(4-nitrobenzoyl)piperazine as a lead compound for the development of new drugs with improved therapeutic properties is also an area of interest for future research.
Conclusion:
In conclusion, 1-benzoyl-4-(4-nitrobenzoyl)piperazine is a promising compound with potential therapeutic applications in various fields. Its broad-spectrum activity against microorganisms and cancer cells, as well as its anxiolytic and antidepressant effects, make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and potential side effects. The development of more efficient synthesis methods and the use of this compound as a lead compound for drug development are also areas of interest for future research.
Métodos De Síntesis
The synthesis of 1-benzoyl-4-(4-nitrobenzoyl)piperazine involves the reaction of piperazine with benzoyl chloride and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
1-benzoyl-4-(4-nitrobenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess antibacterial, antifungal, antiviral, and anticancer properties. This compound has also been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
[4-(4-nitrobenzoyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17(14-4-2-1-3-5-14)19-10-12-20(13-11-19)18(23)15-6-8-16(9-7-15)21(24)25/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFNPPJLPUHQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

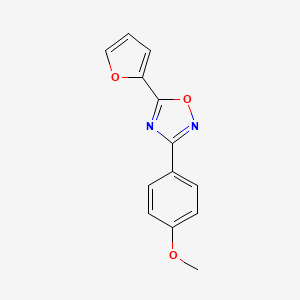
![N-(2,4-difluorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5817512.png)
![N-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1,3-benzothiazol-2-amine](/img/structure/B5817514.png)
![4-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817535.png)

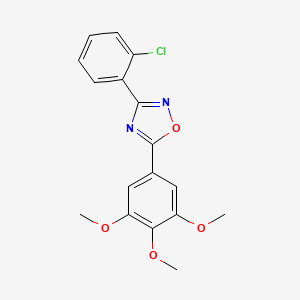

![2,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5817551.png)
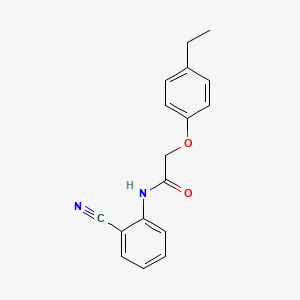
![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5817561.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}benzoic acid](/img/structure/B5817569.png)
![N-(2-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5817577.png)
